1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
Overview
Description
1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is a chemical compound with the molecular formula C8H13FN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-1-(propan-2-yl)-1H-pyrazole with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanone.
Reduction: Formation of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol.
Substitution: Formation of 1-[5-chloro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol.
Scientific Research Applications
1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-chloro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
- 1-[5-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
- 1-[5-iodo-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
Uniqueness
1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its pharmacokinetic profile.
Properties
IUPAC Name |
1-(5-fluoro-1-propan-2-ylpyrazol-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O/c1-5(2)11-8(9)7(4-10-11)6(3)12/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWUPFPRVHJHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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